molecular formula C16H16O9 B162442 (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid CAS No. 66966-09-4

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid

Cat. No.: B162442
CAS No.: 66966-09-4
M. Wt: 352.29 g/mol
InChI Key: ARQXEQLMMNGFDU-ZHMBSYLPSA-N
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Description

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid is an organic compound belonging to the class of coumarin glycosides. These compounds are characterized by the presence of a carbohydrate moiety glycosidically bound to a coumarin moiety

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl |A-L-iduronide is the enzyme α-L-iduronidase . This enzyme is found in cell lysosomes and plays a crucial role in the degradation of glycosaminoglycans, specifically dermatan sulfate and heparan sulfate .

Mode of Action

4-Methylumbelliferyl |A-L-iduronide acts as a fluorogenic substrate for α-L-iduronidase . It is cleaved by α-L-iduronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .

Biochemical Pathways

The action of 4-Methylumbelliferyl |A-L-iduronide affects the biochemical pathway of glycosaminoglycan degradation . When the compound is cleaved by α-L-iduronidase, it leads to the breakdown of dermatan sulfate and heparan sulfate . This process is essential for the normal functioning of cells and tissues.

Pharmacokinetics

It is known that the compound is a crystalline solid with solubility in dmf (20 mg/ml), dmso (5 mg/ml), ethanol (1 mg/ml), and pbs (ph 72, 1 mg/ml) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The cleavage of 4-Methylumbelliferyl |A-L-iduronide by α-L-iduronidase releases the fluorescent moiety 4-MU . This fluorescence can be measured and is used in assays that measure the activity of α-L-iduronidase . Deficiency of this enzyme is commonly associated with a type of lysosomal storage disease called mucopolysaccharidosis .

Action Environment

The action of 4-Methylumbelliferyl |A-L-iduronide is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent . Therefore, changes in the pH of the environment can affect the efficacy and stability of the compound’s action.

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl α-L-iduronide plays a crucial role in biochemical reactions as a substrate for α-L-iduronidase. This enzyme is involved in the degradation of glycosaminoglycans such as dermatan sulfate and heparan sulfate. When 4-Methylumbelliferyl α-L-iduronide is cleaved by α-L-iduronidase, it releases the fluorescent moiety 4-methylumbelliferone, which can be measured to assess enzyme activity . This interaction is essential for diagnosing and studying mucopolysaccharidosis, a type of lysosomal storage disease .

Cellular Effects

4-Methylumbelliferyl α-L-iduronide influences various cellular processes by serving as a substrate for α-L-iduronidase. The cleavage of this compound by the enzyme results in the release of 4-methylumbelliferone, which can be detected through fluorescence. This process is used to monitor the activity of α-L-iduronidase in cells, providing insights into cell signaling pathways, gene expression, and cellular metabolism . The compound’s role in these processes is critical for understanding the cellular effects of lysosomal storage diseases.

Molecular Mechanism

The molecular mechanism of 4-Methylumbelliferyl α-L-iduronide involves its interaction with α-L-iduronidase. The enzyme cleaves the glycosidic bond in the compound, releasing 4-methylumbelliferone. This reaction is pH-dependent, with optimal fluorescence observed at specific pH levels . The released 4-methylumbelliferone serves as a fluorescent marker, allowing researchers to measure the activity of α-L-iduronidase and study its role in the degradation of glycosaminoglycans .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylumbelliferyl α-L-iduronide can change over time. The stability of the compound and its degradation products are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, ensuring consistent results in enzyme activity assays . Prolonged exposure to certain conditions may lead to degradation, affecting the accuracy of the assays.

Dosage Effects in Animal Models

The effects of 4-Methylumbelliferyl α-L-iduronide vary with different dosages in animal models. At optimal dosages, the compound effectively serves as a substrate for α-L-iduronidase, allowing accurate measurement of enzyme activity. At higher doses, potential toxic or adverse effects may be observed, impacting the overall health of the animal models . It is essential to determine the appropriate dosage to ensure reliable and safe results in biochemical assays.

Metabolic Pathways

4-Methylumbelliferyl α-L-iduronide is involved in metabolic pathways related to the degradation of glycosaminoglycans. The compound interacts with α-L-iduronidase, which cleaves the glycosidic bond, releasing 4-methylumbelliferone. This reaction is a crucial step in the catabolism of glycosaminoglycans, contributing to the understanding of metabolic disorders involving lysosomal storage . The study of these pathways provides insights into the biochemical mechanisms underlying these disorders.

Transport and Distribution

The transport and distribution of 4-Methylumbelliferyl α-L-iduronide within cells and tissues are influenced by its interaction with specific transporters and binding proteins. The compound’s localization and accumulation in lysosomes are essential for its role as a substrate for α-L-iduronidase . Understanding the transport mechanisms helps in optimizing the use of this compound in biochemical assays and therapeutic applications.

Subcellular Localization

4-Methylumbelliferyl α-L-iduronide is primarily localized in lysosomes, where it serves as a substrate for α-L-iduronidase. The subcellular localization of the compound is directed by targeting signals and post-translational modifications that ensure its delivery to lysosomes . This localization is crucial for its activity and function in the degradation of glycosaminoglycans, providing valuable insights into the molecular mechanisms of lysosomal storage diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid typically involves the condensation of coumarin with glucose and uronic acid. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are more complex and involve advanced organic synthesis techniques and equipment. The process usually includes the rearrangement or esterification of corresponding reactants under suitable reaction conditions and catalysts .

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction could produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid is unique due to its specific glycosidic linkage and the presence of both coumarin and uronic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQXEQLMMNGFDU-ZHMBSYLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10985697
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66966-09-4
Record name 4-Methylumbelliferyl α-L-iduronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66966-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylumbelliferyl iduronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066966094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10985697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl α-L-ido-pyranosiduronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
Reactant of Route 3
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid

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